molecular formula C12H22N4O2 B1314235 1,2-Bis(1-piperidylcarbonyl)hydrazine CAS No. 17696-90-1

1,2-Bis(1-piperidylcarbonyl)hydrazine

Cat. No. B1314235
CAS RN: 17696-90-1
M. Wt: 254.33 g/mol
InChI Key: FQULCJUGAORGIO-UHFFFAOYSA-N
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Description

1,2-Bis(1-piperidylcarbonyl)hydrazine is a chemical compound that is not widely discussed in the literature. However, it is likely to share some properties with similar compounds. For instance, Hydrazine-1,2-bis(carbothioamide), a related compound, is a white to cream to pale yellow crystal or powder1. It is stored in a refrigerator and has a purity of 95%1.



Synthesis Analysis

The synthesis of 1,2-Bis(1-piperidylcarbonyl)hydrazine is not explicitly mentioned in the available literature. However, a related compound, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, were designed, synthesized, and evaluated for their anti-tubercular activity2.



Molecular Structure Analysis

The molecular structure of 1,2-Bis(1-piperidylcarbonyl)hydrazine is not directly available. However, a related compound, Benzene, 1,2-bis(1-piperidylcarbonyl)-, has a molecular formula of C18H24N2O23.



Chemical Reactions Analysis

The specific chemical reactions involving 1,2-Bis(1-piperidylcarbonyl)hydrazine are not detailed in the available literature. However, hydrazine and its derivatives are known to undergo various reactions. For instance, aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Bis(1-piperidylcarbonyl)hydrazine are not directly available. However, a related compound, Hydrazine-1,2-bis(carbothioamide), is a white to cream to pale yellow crystal or powder1.


Scientific Research Applications

Antineoplastic Activity

  • Thiolysable Prodrugs Development : A study explored the synthesis of several analogues of 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines as thiolysable prodrugs, conceived for their antineoplastic activity against leukemia. These analogues demonstrated 'cures' in mice bearing the L1210 leukemia tumor and were activated preferentially by glutathione and/or glutathione S-transferase, potentially useful in treating multidrug-resistant tumors with elevated intracellular levels of these molecules (Shyam et al., 1998).

Structural and Spectroscopic Analysis

  • Crystallographic Studies : The crystal structure of 1,2-bis(ethoxycarbonyl) hydrazine was analyzed using XRD, FTIR, and Raman spectroscopy. Ground-state geometries were optimized, and vibrational wavenumbers were calculated. Additionally, the compound's antibacterial activities against Staphylococcus aureus and Escherichia coli were screened (Ruan & Li, 2012).

Antibacterial and Cytotoxic Activities

  • Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker were synthesized, which showed significant antibacterial and cytotoxic activities. A specific compound exhibited effective biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and showed excellent inhibitory activities against MurB enzyme (Mekky & Sanad, 2020).

Corrosion Inhibition

  • Carbon Steel Protection : A study on the corrosion inhibition of thiocarbohydrazides on carbon steel in hydrochloric acid solution revealed that these compounds, including variations of 1,2-bis(hydrazine-2,1-diyl) compounds, showed high efficiency in protecting carbon steel surfaces. Their adsorption on the steel surface followed Langmuir's adsorption isotherm, indicating their potential as corrosion inhibitors (Esmaeili et al., 2015).

Photophysical Properties

  • Fluorescent Bis(BF2) Core Complex : A bis(BF(2)) core complex containing a 1,8-naphthyridin derivative (1,2-bis(5,7-dimethyl-1,8-naphthyridin-2-yl)hydrazine) was synthesized. This compound exhibited yellow-green emission with a high quantum yield, two-photon absorption, and excited fluorescence properties. It represents a significant development in the study of photophysical properties of hydrazine derivatives (Li et al., 2010).

Future Directions

The future directions of research on 1,2-Bis(1-piperidylcarbonyl)hydrazine are not directly mentioned in the available literature. However, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity2, suggesting potential future directions in the design and synthesis of similar compounds for medicinal applications.


Please note that the information provided is based on the available literature and may not be fully accurate or complete due to the limited information on the specific compound “1,2-Bis(1-piperidylcarbonyl)hydrazine”. Further research and studies are needed to provide a more comprehensive understanding of this compound.


properties

IUPAC Name

N'-(piperidine-1-carbonyl)piperidine-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2,(H,13,17)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQULCJUGAORGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NNC(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401174595
Record name 1-Piperidinecarboxylic acid, 2-(1-piperidinylcarbonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(1-piperidylcarbonyl)hydrazine

CAS RN

17696-90-1
Record name 1-Piperidinecarboxylic acid, 2-(1-piperidinylcarbonyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17696-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 2-(1-piperidinylcarbonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 2-(1-piperidinylcarbonyl)hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Kasack, W Kaim, H Binder, J Jordanov… - Inorganic …, 1995 - ACS Publications
(R)-N= NC (R)= 0, R= NR'2 (piperidyl), OC2H5, OCH2C6H5, CH3, C6H5, 4-C6H4COOH, and 4-C6H4COOCH3, can exist in several oxidation states (= 2—, 0, 2+, 3+, 4+) of which the …
Number of citations: 184 pubs.acs.org

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